molecular formula C9H3F7O3 B6310762 3,4-Bis(trifluoromethoxy)benzoylfluoride CAS No. 1229625-26-6

3,4-Bis(trifluoromethoxy)benzoylfluoride

Cat. No.: B6310762
CAS No.: 1229625-26-6
M. Wt: 292.11 g/mol
InChI Key: HDOCBPMHXOVMKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Bis(trifluoromethoxy)benzoylfluoride is a chemical compound with the molecular formula C₉H₃F₇O₃. It is known for its versatile properties, making it valuable in various scientific research applications, including materials science, pharmaceuticals, and organic synthesis.

Preparation Methods

The synthesis of 3,4-Bis(trifluoromethoxy)benzoylfluoride typically involves the reaction of 3,4-dihydroxybenzoylfluoride with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

3,4-Bis(trifluoromethoxy)benzoylfluoride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluoride group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: It is also involved in coupling reactions such as Suzuki-Miyaura coupling, which is widely used in organic synthesis.

Common reagents used in these reactions include palladium catalysts for coupling reactions, and oxidizing or reducing agents for oxidation and reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3,4-Bis(trifluoromethoxy)benzoylfluoride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound is used in the development of fluorinated pharmaceuticals, which often exhibit enhanced biological activity and stability.

    Medicine: It is involved in the synthesis of drug molecules, especially those containing trifluoromethyl groups, which are known for their pharmacological properties.

    Industry: The compound is used in the production of materials with specific properties, such as increased thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 3,4-Bis(trifluoromethoxy)benzoylfluoride involves its interaction with molecular targets through its trifluoromethoxy groups. These groups can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The pathways involved depend on the specific application, such as enzyme inhibition or receptor binding in pharmaceutical contexts .

Comparison with Similar Compounds

3,4-Bis(trifluoromethoxy)benzoylfluoride can be compared with other similar compounds, such as:

    3,4-Difluorobenzoylfluoride: Lacks the trifluoromethoxy groups, resulting in different chemical and biological properties.

    3,4-Bis(trifluoromethyl)benzoylfluoride: Contains trifluoromethyl groups instead of trifluoromethoxy groups, leading to variations in reactivity and stability.

    4-(Trifluoromethoxy)benzoylfluoride: Has only one trifluoromethoxy group, which affects its overall properties and applications.

The uniqueness of this compound lies in its dual trifluoromethoxy groups, which impart distinct chemical and biological characteristics, making it valuable for specific applications.

Properties

IUPAC Name

3,4-bis(trifluoromethoxy)benzoyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3F7O3/c10-7(17)4-1-2-5(18-8(11,12)13)6(3-4)19-9(14,15)16/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDOCBPMHXOVMKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)F)OC(F)(F)F)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3F7O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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